N-[4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]cyclohexanecarboxamide
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Overview
Description
N-[4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]cyclohexanecarboxamide is a synthetic compound with a complex structure that includes a pyrimidine ring substituted with dimethyl and methylpiperazinyl groups, and a cyclohexanecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]cyclohexanecarboxamide typically involves multiple steps, starting with the preparation of the pyrimidine core. The final step involves the coupling of the pyrimidine derivative with cyclohexanecarboxylic acid or its derivatives to form the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of high-yielding reactions, efficient purification techniques, and cost-effective reagents. The process may also involve automated synthesis and purification systems to ensure consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace substituents on the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups, leading to a diverse range of products .
Scientific Research Applications
N-[4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]cyclohexanecarboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]cyclohexanecarboxamide involves its interaction with specific molecular targets within cells. It may inhibit certain enzymes or receptors, leading to the modulation of cellular pathways and biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives with various substituents, such as:
Imatinib: A well-known tyrosine kinase inhibitor used in the treatment of leukemia.
Flumatinib: Another tyrosine kinase inhibitor with a similar structure and mechanism of action.
Uniqueness
N-[4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]cyclohexanecarboxamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
N-[4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N5O/c1-13-16(21-17(24)15-7-5-4-6-8-15)14(2)20-18(19-13)23-11-9-22(3)10-12-23/h15H,4-12H2,1-3H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTXLXFUMMXZLIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N2CCN(CC2)C)C)NC(=O)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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